Benzene, 1-bromo-4-(trimethylsilylcarbonyl)-
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Overview
Description
Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- is an organic compound characterized by a benzene ring substituted with a bromine atom and a trimethylsilylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form hydrocarbons.
Common Reagents and Conditions:
Substitution: Reagents such as halogens (e.g., chlorine, iodine) and catalysts like iron(III) chloride are used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products:
Scientific Research Applications
Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- involves its interaction with various molecular targets. The bromine atom and the trimethylsilylcarbonyl group can participate in electrophilic and nucleophilic reactions, respectively . The compound can form intermediates that interact with enzymes, receptors, or other biomolecules, influencing biochemical pathways .
Comparison with Similar Compounds
Benzene, 1-bromo-4-methyl-: Similar structure but with a methyl group instead of a trimethylsilylcarbonyl group.
Benzene, 1-bromo-4-methoxy-: Contains a methoxy group instead of a trimethylsilylcarbonyl group.
Benzene, 1-bromo-4-ethyl-: Features an ethyl group in place of the trimethylsilylcarbonyl group.
Uniqueness: Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- is unique due to the presence of the trimethylsilylcarbonyl group, which imparts distinct chemical reactivity and stability. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable .
Properties
CAS No. |
75748-11-7 |
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Molecular Formula |
C10H13BrOSi |
Molecular Weight |
257.20 g/mol |
IUPAC Name |
(4-bromophenyl)-trimethylsilylmethanone |
InChI |
InChI=1S/C10H13BrOSi/c1-13(2,3)10(12)8-4-6-9(11)7-5-8/h4-7H,1-3H3 |
InChI Key |
VDPULEFPOWGNCI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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